4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluoro group: The fluorination can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
Coupling with piperazine: The benzothiazole derivative is then coupled with piperazine under basic conditions.
Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluoro group and the piperazine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 4-(4-bromo-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 4-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
The unique combination of the fluoro group and the methoxyphenyl group in 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide may confer distinct biological properties, such as enhanced potency or selectivity, compared to its analogs.
Biological Activity
The compound 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O2S, with a molecular weight of 372.44 g/mol. The presence of a fluoro group , benzothiazole , and piperazine ring structure enhances its potential interactions with biological targets.
The biological activity of benzothiazole derivatives often involves interactions with various molecular targets, including receptors and enzymes. The specific mechanisms for this compound may include:
- Receptor Modulation : Potential affinity for serotonin receptors (5-HT1A and 5-HT2) has been noted in related compounds, suggesting similar activity may be present in this compound .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or other pathological processes, similar to other benzothiazole derivatives .
Antimicrobial and Antifungal Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial and antifungal activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in antibiotic development.
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to inhibit pathways involved in tumor growth. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism may involve apoptosis induction through upregulation of p53 and caspase pathways .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
Study | Findings | Cell Line | IC50 Value (µM) |
---|---|---|---|
Study 1 | Anticancer effects observed | MCF-7 | 15.63 |
Study 2 | Antifungal activity demonstrated | Candida spp. | 12.34 |
Study 3 | Serotonin receptor affinity tested | Various | Not specified |
Comparative Analysis with Similar Compounds
The unique combination of the fluoro group and methoxyphenyl moiety in this compound provides distinct biological properties compared to similar benzothiazole derivatives:
Compound | Key Feature | Biological Activity |
---|---|---|
4-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | Chlorine atom | Moderate anticancer activity |
4-(4-bromo-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | Bromine atom | Lower antibacterial potency |
Properties
IUPAC Name |
4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-26-14-5-2-4-13(12-14)21-18(25)23-8-10-24(11-9-23)19-22-17-15(20)6-3-7-16(17)27-19/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPAVSPCKIOVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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